molecular formula C62H118O9 B12676653 Myristic acid, tetraester with oxybispropanediol CAS No. 83208-81-5

Myristic acid, tetraester with oxybispropanediol

Cat. No.: B12676653
CAS No.: 83208-81-5
M. Wt: 1007.6 g/mol
InChI Key: VSIOUIMZCQSBCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myristic acid, tetraester with oxybispropanediol, involves the esterification of myristic acid with oxybispropanediol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound, follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Myristic acid, tetraester with oxybispropanediol, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives .

Scientific Research Applications

Myristic acid, tetraester with oxybispropanediol, has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of myristic acid, tetraester with oxybispropanediol, involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, it can modulate the activity of specific signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Myristic acid: A straight-chain saturated fatty acid commonly found in nutmeg and other natural sources.

    Lauric acid, tetraester with oxybispropanediol: Another ester compound with similar properties but derived from lauric acid.

    Palmitic acid, tetraester with oxybispropanediol: Similar in structure but derived from palmitic acid.

Uniqueness

Myristic acid, tetraester with oxybispropanediol, stands out due to its unique combination of thermal stability, solubility, and biological activities. Its specific ester structure allows for diverse applications in various fields, making it a versatile and valuable compound .

Properties

CAS No.

83208-81-5

Molecular Formula

C62H118O9

Molecular Weight

1007.6 g/mol

IUPAC Name

[3-[3,3-di(tetradecanoyloxy)propoxy]-1-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C62H118O9/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(63)68-61(69-58(64)50-46-42-38-34-30-26-22-18-14-10-6-2)53-55-67-56-54-62(70-59(65)51-47-43-39-35-31-27-23-19-15-11-7-3)71-60(66)52-48-44-40-36-32-28-24-20-16-12-8-4/h61-62H,5-56H2,1-4H3

InChI Key

VSIOUIMZCQSBCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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